6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one
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Description
6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one, also known as P4P, is a heterocyclic compound that has attracted attention in the scientific community due to its potential use as a therapeutic agent. This molecule has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Structural and Electronic Properties
Research on similar structures to "6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one" reveals insights into their crystal structures, electronic properties, and potential as anticonvulsant agents. Georges et al. (1989) explored the crystal structures and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, which share structural similarities with the compound . Their findings highlight the importance of the orientation and electronic delocalization of the piperidine group towards the pyridazine ring, suggesting implications for the compound's reactivity and interaction with biological targets Georges, Vercauteren, Evrard, & Durant, 1989.
Synthesis and Biological Activity
The synthesis and biological evaluation of related pyridazinone derivatives have been extensively studied. For example, Demchenko et al. (2015) reported on the synthesis and in vivo analgesic and anti-inflammatory activities of new thiazolo[4,5-d]pyridazinone derivatives. Their research underscores the versatility of the pyridazinone scaffold in medicinal chemistry, paving the way for the development of novel therapeutics with optimized efficacy and safety profiles Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015.
Anticonvulsant and Analgesic Applications
Samanta et al. (2011) focused on the synthesis of 6-phenyl-3᾽-imino-benzylidene-2,3,4,5-tetrahydro pyridazin-3-one derivatives and their anticonvulsant activity, indicating the potential of pyridazinone derivatives in treating neurological disorders. The study highlights the significant anticonvulsant activity of some derivatives, suggesting the therapeutic potential of structurally related compounds like "6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one" in epilepsy management Samanta, Asif, Pooja, Garg, Sharma, & Singh, 2011.
properties
IUPAC Name |
6-phenyl-2-piperidin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15-7-6-14(12-4-2-1-3-5-12)17-18(15)13-8-10-16-11-9-13/h1-7,13,16H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXQWFBWMIVRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(piperidin-4-YL)pyridazin-3(2H)-one |
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